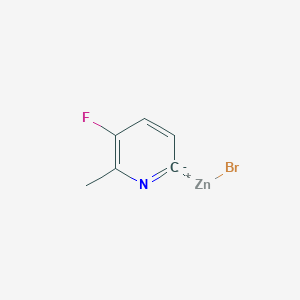
5-Fluoro-6-methyl-2-pyridylzinc bromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Fluoro-6-methylpyridin-2-ylzinc bromide, 0.25M in tetrahydrofuran: is an organozinc compound used in various chemical reactions, particularly in organic synthesis. This compound is a solution in tetrahydrofuran, a common solvent in organic chemistry. The presence of both fluorine and methyl groups on the pyridine ring makes it a versatile reagent for various synthetic applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The preparation of 5-Fluoro-6-methylpyridin-2-ylzinc bromide typically involves the reaction of 5-Fluoro-6-methylpyridine with zinc bromide in the presence of a suitable solvent like tetrahydrofuran. The reaction is usually carried out under an inert atmosphere to prevent oxidation and moisture interference. The general reaction scheme is as follows:
5-Fluoro-6-methylpyridine+Zinc bromide→5-Fluoro-6-methylpyridin-2-ylzinc bromide
Industrial Production Methods: In industrial settings, the production of 5-Fluoro-6-methylpyridin-2-ylzinc bromide involves large-scale reactors with precise control over temperature, pressure, and inert atmosphere. The process ensures high yield and purity of the product, which is essential for its application in various chemical syntheses.
Analyse Des Réactions Chimiques
Types of Reactions: 5-Fluoro-6-methylpyridin-2-ylzinc bromide is primarily used in cross-coupling reactions, such as the Negishi coupling, where it acts as a nucleophilic reagent. It can also participate in substitution and addition reactions.
Common Reagents and Conditions:
Negishi Coupling: Typically involves a palladium or nickel catalyst, with the reaction carried out under an inert atmosphere at moderate temperatures.
Substitution Reactions: Often involve halides or other electrophiles, with the reaction conditions tailored to the specific substrate.
Major Products: The major products formed from these reactions depend on the specific substrates and conditions used. In Negishi coupling, for example, the product is usually a biaryl or a substituted aromatic compound.
Applications De Recherche Scientifique
Chemistry: 5-Fluoro-6-methylpyridin-2-ylzinc bromide is widely used in organic synthesis for the formation of carbon-carbon bonds. It is particularly valuable in the synthesis of complex organic molecules, pharmaceuticals, and agrochemicals.
Biology and Medicine: In medicinal chemistry, this compound is used to synthesize biologically active molecules, including potential drug candidates. Its ability to introduce fluorine into organic molecules is especially important, as fluorine can significantly alter the biological activity of compounds.
Industry: In the chemical industry, 5-Fluoro-6-methylpyridin-2-ylzinc bromide is used in the production of fine chemicals, polymers, and advanced materials. Its role in cross-coupling reactions makes it a valuable reagent for the synthesis of various industrial products.
Mécanisme D'action
The mechanism of action of 5-Fluoro-6-methylpyridin-2-ylzinc bromide in chemical reactions involves the transfer of the pyridyl group to an electrophilic substrate. In cross-coupling reactions, the zinc atom coordinates with the catalyst (usually palladium or nickel), facilitating the transfer of the pyridyl group to the substrate. This process involves oxidative addition, transmetalation, and reductive elimination steps.
Comparaison Avec Des Composés Similaires
- 5-Fluoro-3-methylpyridin-2-ylzinc bromide
- 6-Methyl-2-pyridylzinc bromide
- 2-Pyridylzinc bromide
Uniqueness: 5-Fluoro-6-methylpyridin-2-ylzinc bromide is unique due to the specific positioning of the fluorine and methyl groups on the pyridine ring. This unique structure imparts distinct reactivity and selectivity in chemical reactions, making it a valuable reagent in organic synthesis.
Propriétés
Formule moléculaire |
C6H5BrFNZn |
|---|---|
Poids moléculaire |
255.4 g/mol |
Nom IUPAC |
bromozinc(1+);5-fluoro-6-methyl-2H-pyridin-2-ide |
InChI |
InChI=1S/C6H5FN.BrH.Zn/c1-5-6(7)3-2-4-8-5;;/h2-3H,1H3;1H;/q-1;;+2/p-1 |
Clé InChI |
XWLAJAADJCKLQE-UHFFFAOYSA-M |
SMILES canonique |
CC1=C(C=C[C-]=N1)F.[Zn+]Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-Bromo-6-methyl-1H-pyrazolo[4,3-d]pyrimidin-7(6H)-one](/img/structure/B14897951.png)

![n-(Benzo[d][1,3]dioxol-4-ylmethyl)-2-(1h-pyrazol-1-yl)ethan-1-amine](/img/structure/B14897959.png)
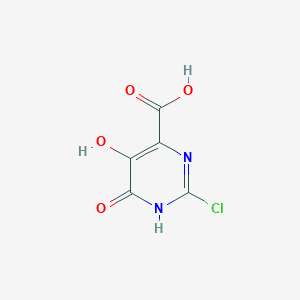
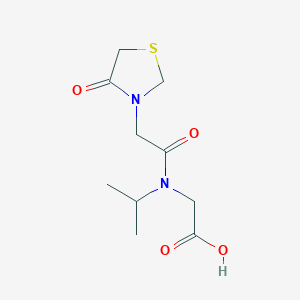

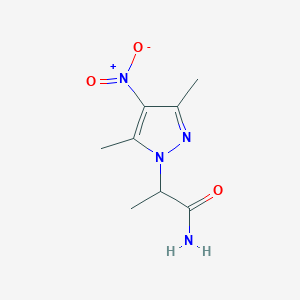
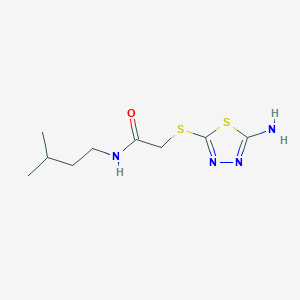
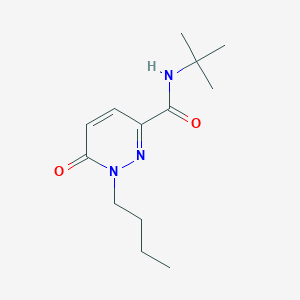
![(S)-3-Amino-8-bromo-5-methyl-2,3-dihydrobenzo[b][1,4]oxazepin-4(5H)-one hydrochloride](/img/structure/B14898007.png)

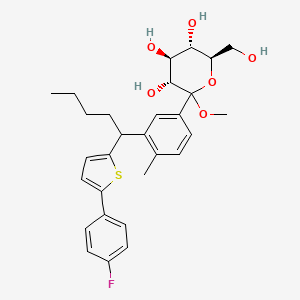
![(R)-6-Sulfamoyl-6-azaspiro[2.5]octane-1-carboxylic acid](/img/structure/B14898025.png)
![Ethyl 5a-methyl-1,4,4a,5,5a,6-hexahydrocyclopropa[f]indazole-3-carboxylate](/img/structure/B14898040.png)
